7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 2-[5-(2-furanyl)-1H-pyrazol-3-yl]-8,9-dihydro-
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Overview
Description
7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 2-[5-(2-furanyl)-1H-pyrazol-3-yl]-8,9-dihydro- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core fused with a cyclopenta ring and a furanyl-pyrazolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable methodologies are often applied. Techniques such as microwave-assisted synthesis and mechanochemical methods are favored for their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms within the triazolo-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry.
Uniqueness
7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique fusion of a cyclopenta ring with a triazolo-pyrimidine core, which enhances its stability and reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C15H12N6O |
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Molecular Weight |
292.30 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-1H-pyrazol-3-yl]-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C15H12N6O/c1-3-9-10(4-1)16-8-21-15(9)17-14(20-21)12-7-11(18-19-12)13-5-2-6-22-13/h2,5-8H,1,3-4H2,(H,18,19) |
InChI Key |
TWYOZRNUBWXXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN3C2=NC(=N3)C4=NNC(=C4)C5=CC=CO5 |
Origin of Product |
United States |
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